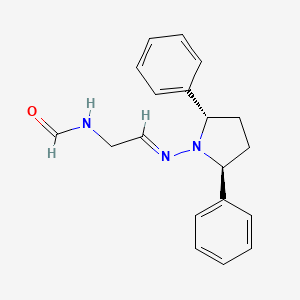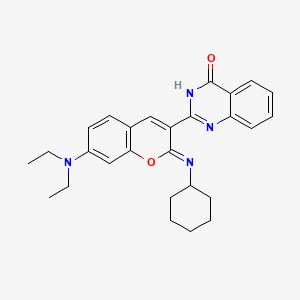
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. This particular compound features a unique structure that combines chromen and quinazolinone moieties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production methods for quinazolinones often utilize biocompatible catalysts in aqueous media to promote green and sustainable chemistry. For instance, electrochemical synthesis using iodine (I2) as a catalyst has been developed to induce C-H oxidation reactions, effectively cyclizing amides to various quinazolinones .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by iodine in electrochemical synthesis.
Condensation: Visible light-induced condensation with aldehydes.
Cyclization: Formation of quinazolinone rings from amides.
Common Reagents and Conditions
Fluorescein: Used as a photocatalyst in visible light-induced reactions.
TBHP: Acts as an oxidizing agent in condensation reactions.
Graphene Oxide Nanosheets: Catalyze reactions in aqueous media at room temperature.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which exhibit diverse biological and chemical properties.
Scientific Research Applications
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one involves its interaction with molecular targets and pathways. The compound’s quinazolinone moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its use in fluorescent probes and biological imaging.
2,3-Dihydroquinazolinones: Synthesized using graphene oxide nanosheets and exhibit similar biological activities.
Uniqueness
2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one stands out due to its unique combination of chromen and quinazolinone moieties, which confer distinct luminescence properties and biological activities. Its synthesis using green chemistry methods also highlights its potential for sustainable industrial applications .
Properties
CAS No. |
51347-64-9 |
|---|---|
Molecular Formula |
C27H30N4O2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[2-cyclohexylimino-7-(diethylamino)chromen-3-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C27H30N4O2/c1-3-31(4-2)20-15-14-18-16-22(25-29-23-13-9-8-12-21(23)26(32)30-25)27(33-24(18)17-20)28-19-10-6-5-7-11-19/h8-9,12-17,19H,3-7,10-11H2,1-2H3,(H,29,30,32) |
InChI Key |
BTEBLYWASRSEID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3CCCCC3)O2)C4=NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



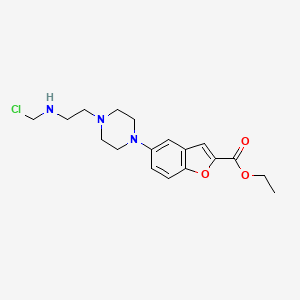
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
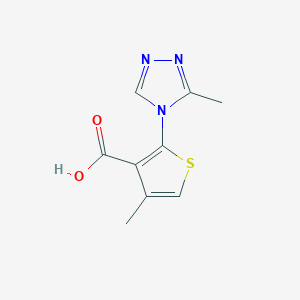
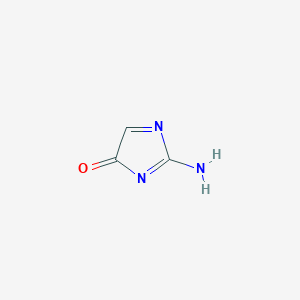
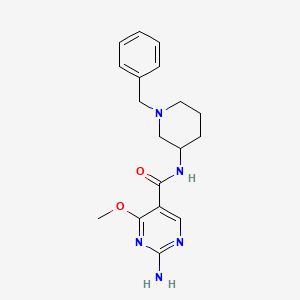

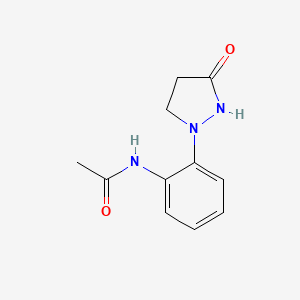
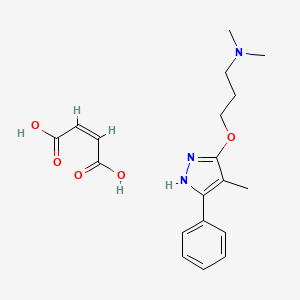
![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)
